N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide
Description
N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with a naphthalene-1-carbonyl group at position 3 and an acetamide moiety at position 2. This structure combines aromatic and electron-deficient regions, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or DNA-interacting therapies, as suggested by analogs in the evidence . Its synthesis likely involves coupling a naphthalene carbonyl chloride with a thienopyridine amine precursor, analogous to methods described for sulfonamide derivatives .
Properties
CAS No. |
914644-29-4 |
|---|---|
Molecular Formula |
C20H14N2O2S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[3-(naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C20H14N2O2S/c1-12(23)22-20-18(16-9-10-21-11-17(16)25-20)19(24)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H,22,23) |
InChI Key |
UDOFVEKNKTUUEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)C=NC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of a thieno[2,3-c]pyridine derivative with naphthalene-1-carbonyl chloride under basic conditions, followed by acetylation to introduce the acetamide group .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl or aryl groups .
Scientific Research Applications
Cancer Therapy
N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide has been identified as a promising candidate for cancer treatment. Research indicates that thieno[2,3-c]pyridines possess multidrug resistance (MDR) modulating properties, which are crucial in enhancing the efficacy of chemotherapy. These compounds can inhibit adenosine triphosphate-binding cassette transporters, which are often responsible for drug resistance in tumor cells .
Antiviral Activity
The compound has shown promising antiviral properties, particularly against HIV and Hepatitis C. Thieno[2,3-c]pyridines have been recognized as effective non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV infections. These compounds exhibit high specificity and low toxicity, making them suitable for therapeutic applications .
Research Findings
- Efficacy Against HIV : this compound has been part of studies assessing NNRTIs that target various HIV strains effectively. Modifications to its structure have resulted in compounds with enhanced antiviral activity against resistant strains .
- Structural Optimization : The development of derivatives has led to improved pharmacokinetic profiles, showcasing better absorption and lower cytotoxicity compared to existing treatments .
Receptor Modulation
The compound's structural characteristics allow it to interact with various receptors in the central nervous system (CNS). It has been noted for its activity on metabotropic glutamate receptors and GABA receptors, indicating potential applications in treating CNS disorders such as anxiety and depression .
Potential Applications
- CNS Disorders : The ability to modulate GABA B receptors positions this compound as a candidate for therapeutic interventions in anxiety-related disorders .
- Muscarinic Receptors : Selective allosteric modulation of muscarinic receptors could lead to advancements in treating conditions associated with cholinergic dysfunctions .
Mechanism of Action
The mechanism of action of N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide involves its interaction with specific molecular targets, such as kinases. The thieno[2,3-c]pyridine core acts as an ATP-mimetic, binding to the ATP-binding site of the kinase and inhibiting its activity. This inhibition disrupts the kinase’s role in cell signaling, potentially leading to therapeutic effects in diseases where kinase activity is dysregulated .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide, enabling comparative analysis of their properties and applications:
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulphonamide (17c)
- Structure : Pyridine core with benzyloxy, trimethyl, and naphthalene-sulphonamide substituents.
- Key Differences: Functional Group: Sulphonamide (-SO₂NH₂) vs. carbonyl (C=O) in the target compound. Synthesis: Uses 1-naphthalenesulfonyl chloride and triethylamine in CH₂Cl₂, contrasting with the target’s likely acyl chloride coupling .
- Applications: Not explicitly stated, but sulphonamide groups are common in antimicrobial and enzyme-inhibiting agents.
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound #3)
- Structure: Tetrahydrothieno[2,3-c]pyridine core with benzo[d]thiazol-2-yl and isopropyl groups.
- Key Differences: Saturation: The tetrahydro ring increases conformational flexibility and metabolic stability compared to the fully aromatic target compound . Bioactivity: Acts as an APE1 endonuclease inhibitor, sensitizing cells to DNA-damaging agents like cisplatin. This suggests the thienopyridine scaffold’s versatility in targeting DNA repair pathways .
- Applications: Potential chemotherapeutic adjuvants due to APE1 inhibition .
N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide (CAS 914644-27-2)
- Structure : Methoxy-substituted benzoyl group at position 3.
- Molecular Properties: Lower molar mass (326.37 g/mol) due to the smaller benzoyl substituent vs. naphthalene in the target compound .
2-Cyano-N-[(methylamino)carbonyl]acetamide
- Structure: Simple acetamide derivative with cyano and methylamino groups.
- Key Differences: Reactivity: The cyano group increases electrophilicity, making it more reactive than the target compound’s aromatic system . Toxicity Data: Limited toxicological information highlights the need for caution when extrapolating data from acetamide derivatives .
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Substituent Impact : Electron-withdrawing groups (e.g., naphthalene-carbonyl) may enhance binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., methoxy) improve solubility .
- Biological Activity: The thieno[2,3-c]pyridine scaffold is versatile, with saturation (tetrahydro) improving metabolic stability and aromaticity favoring planar DNA intercalation .
- Synthetic Accessibility : Sulphonamide derivatives are more straightforward to synthesize than acylated analogs, but the latter offer greater diversity in electronic properties .
Notes and Limitations
Biological Activity
N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C20H14N2O2S
- Molecular Weight : 346.40 g/mol
- LogP : 5.2884 (indicating lipophilicity)
- PSA (Polar Surface Area) : 90.79 Ų
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can lead to reduced levels of prostaglandins (PGE2), thus providing anti-inflammatory effects .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer progression, leading to apoptosis in cancer cells without affecting normal cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Anti-inflammatory Studies : Research has demonstrated that derivatives similar to this compound exhibit significant inhibition of COX enzymes, which are pivotal in the synthesis of pro-inflammatory mediators. For instance, compounds with similar structures showed IC50 values ranging from 19 μM to 42 μM against COX enzymes, indicating potential for development as anti-inflammatory drugs .
- Cancer Research : A study focused on the inhibition of MASTL kinase revealed that certain compounds derived from thieno-pyridine frameworks could induce cell death in cancerous cells while sparing normal cells. This selectivity is crucial for reducing side effects commonly associated with cancer therapies .
- Antiviral Properties : The compound's structural features suggest potential antiviral activity against various viruses, including influenza and coronaviruses. While specific IC50 values were not reported for this compound itself, related compounds have shown promising results in inhibiting viral replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
